molecular formula C18H24N2O2S B2705945 N-[(oxolan-2-yl)methyl]-2-[(1-propyl-1H-indol-3-yl)sulfanyl]acetamide CAS No. 862825-69-2

N-[(oxolan-2-yl)methyl]-2-[(1-propyl-1H-indol-3-yl)sulfanyl]acetamide

Cat. No.: B2705945
CAS No.: 862825-69-2
M. Wt: 332.46
InChI Key: JOCDWCXUGAQYOI-UHFFFAOYSA-N
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Description

N-[(oxolan-2-yl)methyl]-2-[(1-propyl-1H-indol-3-yl)sulfanyl]acetamide is a synthetic indole-acetamide derivative designed for biochemical and cancer research applications. Compounds featuring indole and acetamide moieties are of significant interest in medicinal chemistry, particularly for their potential to interact with key cellular targets. For instance, structurally similar N-((1-methyl-1H-indol-3-yl)methyl)acetamide derivatives have been demonstrated to exhibit potent antiproliferative activities against various human cancer cell lines, including HeLa (cervical carcinoma), MCF-7 (breast adenocarcinoma), and HT-29 (colon carcinoma) . The biological activity of such molecules is often linked to the inhibition of essential processes like tubulin polymerization, which disrupts microtubule dynamics and can lead to cell cycle arrest and apoptosis . The specific molecular architecture of this compound, which incorporates a 1-propyl-indole group linked via a thioether bridge to an acetamide scaffold bearing a tetrahydrofuran (oxolan) ring, suggests it may act as a valuable chemical tool or building block. Researchers can utilize this compound to investigate structure-activity relationships (SAR), particularly how the propyl indole substituent and the tetrahydrofuranmethyl group influence potency and selectivity. It serves as a crucial intermediate in the synthesis of more complex molecules for high-throughput screening and the development of novel therapeutic agents . This product is intended for research purposes only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-(oxolan-2-ylmethyl)-2-(1-propylindol-3-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O2S/c1-2-9-20-12-17(15-7-3-4-8-16(15)20)23-13-18(21)19-11-14-6-5-10-22-14/h3-4,7-8,12,14H,2,5-6,9-11,13H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOCDWCXUGAQYOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=C(C2=CC=CC=C21)SCC(=O)NCC3CCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(oxolan-2-yl)methyl]-2-[(1-propyl-1H-indol-3-yl)sulfanyl]acetamide typically involves the following steps:

    Formation of the oxolane ring: The oxolane ring can be synthesized through the cyclization of a suitable diol precursor under acidic conditions.

    Indole synthesis: The indole moiety can be prepared via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.

    Sulfanylacetamide formation: The final step involves the coupling of the oxolane and indole intermediates with a sulfanylacetamide precursor under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Common techniques include continuous flow synthesis and the use of catalytic processes.

Chemical Reactions Analysis

Types of Reactions

N-[(oxolan-2-yl)methyl]-2-[(1-propyl-1H-indol-3-yl)sulfanyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the indole or oxolane rings.

    Substitution: The amide and sulfanyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Modified indole or oxolane derivatives.

    Substitution: Various substituted amides or sulfanyl derivatives.

Scientific Research Applications

Antitumor Activity

Research indicates that compounds similar to N-[(oxolan-2-yl)methyl]-2-[(1-propyl-1H-indol-3-yl)sulfanyl]acetamide exhibit notable antitumor properties. Specifically, derivatives of 2-(1H-indol-3-yl)-2-oxo-acetamides have shown effectiveness against solid tumors, including colorectal and lung cancers.

Case Study: Colorectal Cancer

Colorectal cancer is a prevalent malignancy with approximately 421,000 new cases annually worldwide. Current treatments often involve chemotherapy regimens that are only partially effective. The introduction of novel compounds like this compound could provide alternative therapeutic avenues for patients resistant to existing treatments .

Compound Target Cancer Effectiveness
N-(5-oxo-2,5-dihydrofuran-3-yl)-2-(1H-indol-3-yl)-2-oxo-acetamideColorectalSignificant antitumor activity observed
N-(4-pyridyl)-2-(1-(4-chlorobenzyl)-1H-indol-3-yl)-glyoxylamideLungIn vitro and in vivo effects noted

Psychoactive Properties

The compound also falls within the category of novel psychoactive substances (NPS). Its structural characteristics suggest potential interactions with neurotransmitter systems, which could lead to psychoactive effects. The exploration of such compounds is crucial as they are often studied by communities interested in their effects and safety profiles.

Research Insights

Studies have highlighted the importance of understanding the pharmacodynamics and pharmacokinetics of indole derivatives like this compound. Investigations into their effects on mood, cognition, and behavior are ongoing, particularly within the context of recreational use and therapeutic applications for mood disorders .

Therapeutic Uses

Beyond its antitumor and psychoactive applications, this compound may have broader therapeutic implications. Its unique structure allows for modifications that could enhance its efficacy or reduce side effects.

Potential Therapeutic Applications

The versatility of N-[oxolan(2)-methyl]-2-[propyl(1H-indol(3)-sulfanyl]acetamide opens avenues for:

  • Immunomodulation : Similar compounds have been noted for their immunosuppressive properties, which could be beneficial in autoimmune diseases.
Therapeutic Area Potential Application
Cancer TreatmentAntitumor agent
Mental HealthTreatment for mood disorders
Autoimmune DiseasesImmunomodulatory effects

Mechanism of Action

The mechanism of action of N-[(oxolan-2-yl)methyl]-2-[(1-propyl-1H-indol-3-yl)sulfanyl]acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways involving the modulation of these targets, leading to changes in cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between N-[(oxolan-2-yl)methyl]-2-[(1-propyl-1H-indol-3-yl)sulfanyl]acetamide and related compounds:

Compound Name Molecular Weight Key Substituents/Functional Groups Biological Activity/Findings Source(s)
This compound Not reported - Oxolane (tetrahydrofuran) methyl group
- 1-Propylindole sulfanyl bridge
No direct data; inferred potential for cytokine modulation based on indole-acetamide analogs
iCRT3
(2-(((2-(4-Ethylphenyl)-5-methyl-1,3-oxazol-4-yl)methyl)sulfanyl)-N-(2-phenylethyl)acetamide)
412.51 g/mol - Oxazole ring with 4-ethylphenyl group
- Phenylethylamine side chain
Wnt/β-catenin pathway inhibition; reduces LPS-induced cytokine production in macrophages
N-Benzyl-2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide (8c) 378 g/mol - Benzyl group
- Oxadiazole-indole hybrid
Antimicrobial activity (reported in broader studies of sulfanyl acetamides)
2-(4-Acetyl-6,6-dimethyl-2-oxomorpholin-3-yl)-N-(4-isopropylphenyl)acetamide 347 g/mol - Morpholinone ring with acetyl and dimethyl groups
- 4-Isopropylphenyl substituent
Synthesized via Na2CO3-mediated acetylation; no biological data reported
2-({2-[(1H-indol-3-yl)methyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)-N-[(oxolan-2-yl)methyl]acetamide Not reported - Imidazoquinazolinone core
- Oxolane methyl group
Structural complexity suggests potential kinase or protease inhibition

Key Structural and Functional Insights:

Backbone Variations: The oxolane methyl group in the target compound distinguishes it from analogs like iCRT3 (phenylethylamine side chain) and 8c (benzyl group). This substituent may enhance solubility or confer unique binding interactions with polar targets . The 1-propylindole group contrasts with the unsubstituted indole in 8c or the morpholinone ring in ’s compounds. Propyl substitution could modulate lipophilicity and receptor affinity .

Biological Activity Trends :

  • Sulfanyl acetamides with indole-oxadiazole hybrids (e.g., 8c) demonstrate antimicrobial properties, while oxazole-containing analogs (e.g., iCRT3) target intracellular signaling pathways like Wnt/β-catenin . The target compound’s indole-sulfanyl-acetamide scaffold may similarly interact with inflammatory or proliferative pathways.

Synthesis Methodologies: The synthesis of morpholinone-based acetamides () involves Na2CO3-mediated acetylation, whereas indole-oxadiazole derivatives () utilize thiol-ether coupling. The target compound’s synthesis would likely require analogous steps, such as sulfanyl bridge formation and oxolane-methyl group introduction .

Biological Activity

N-[(oxolan-2-yl)methyl]-2-[(1-propyl-1H-indol-3-yl)sulfanyl]acetamide is a compound of interest due to its potential biological activities, particularly in the context of cannabinoid receptor interactions and anti-inflammatory effects. This article reviews its biological activity based on available research findings, including in vitro and in vivo studies, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The compound can be represented structurally as follows:

N oxolan 2 yl methyl 2 1 propyl 1H indol 3 yl sulfanyl acetamide\text{N oxolan 2 yl methyl 2 1 propyl 1H indol 3 yl sulfanyl acetamide}

Research indicates that compounds similar to this compound often interact with the cannabinoid receptors, particularly CB1 and CB2. These interactions can lead to various biological responses, including apoptosis in immune cells and modulation of inflammatory pathways.

CB2 Receptor Activation

Studies have shown that selective CB2 agonists can induce apoptosis in lymphoid cells and suppress immune responses. For instance, JWH-015, a known CB2 receptor agonist, demonstrated the ability to inhibit T and B cell proliferation by triggering apoptotic pathways involving caspases .

In Vitro Studies

In vitro studies have explored the effects of this compound on various cell lines. Key findings include:

Cell Line Effect Observed Mechanism
LymphocytesInduction of apoptosisCaspase activation
MacrophagesReduction in inflammatory cytokine productionModulation of NF-kB signaling
Cancer Cell LinesInhibition of cell proliferationCell cycle arrest

In Vivo Studies

In vivo studies provide insights into the compound's efficacy in animal models. For example, administration of a similar indole-based compound resulted in significant reductions in tumor growth in xenograft models .

Case Studies

Several case studies highlight the therapeutic potential of compounds related to this compound:

  • Cancer Treatment : A study demonstrated that indole derivatives inhibited colon cancer growth via the STAT1 pathway, suggesting a mechanism relevant to N-(oxolan) compounds .
  • Neuroprotection : Research indicated that similar compounds could protect against neurodegeneration by modulating cannabinoid receptors, leading to reduced oxidative stress and inflammation .

Q & A

Q. What are the critical steps and challenges in synthesizing this compound?

The synthesis involves multi-step reactions, including:

  • Functional group coupling : Thiolation of the indole moiety (e.g., using 1-propyl-1H-indole-3-thiol) and subsequent acetamide formation via nucleophilic substitution .
  • Oxolan integration : The oxolan-2-ylmethyl group is typically introduced using a Mitsunobu reaction or alkylation under basic conditions (e.g., NaH in DMF) .
  • Purification : Column chromatography (silica gel, gradient elution with CH₂Cl₂/MeOH) and recrystallization (e.g., ethyl acetate) are essential to achieve >95% purity . Key challenges: Avoiding over-oxidation of the sulfanyl group and ensuring regioselectivity during indole functionalization.

Q. Which spectroscopic techniques are most reliable for structural confirmation?

  • ¹H/¹³C NMR : Assign peaks for the oxolan methylene protons (δ ~3.5–4.0 ppm) and indole C3-sulfanyl group (δ ~7.5 ppm for aromatic protons). Compare with reference data for analogous compounds .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ and fragmentation patterns (e.g., loss of the oxolan moiety at m/z ~100–120) .
  • FT-IR : Validate amide C=O stretch (~1650 cm⁻¹) and sulfanyl S-H absence (indicating successful coupling) .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance yield and purity?

  • Solvent selection : Use polar aprotic solvents (DMF, DMSO) for sulfanyl-acetamide coupling to stabilize intermediates .
  • Temperature control : Maintain 0–5°C during thiol-indole coupling to minimize side reactions (e.g., disulfide formation) .
  • Catalyst screening : Test Pd/C or CuI for cross-coupling steps; monitor progress via TLC (Rf ~0.3–0.5 in CH₂Cl₂/MeOH 9:1) .
  • Yield improvement : Sequential addition of Na₂CO₃ (to neutralize HCl byproducts) enhances amidation efficiency (e.g., from 58% to ~75%) .

Q. How do structural modifications influence biological activity?

  • Indole substitution : Replace the 1-propyl group with bulkier alkyl chains (e.g., isopropyl) to assess steric effects on target binding (e.g., enzyme inhibition) .
  • Oxolan stereochemistry : Synthesize (R)- and (S)-oxolan enantiomers to evaluate chirality-dependent activity (e.g., via chiral HPLC separation) .
  • Sulfanyl vs. sulfonyl : Compare bioactivity after oxidizing the sulfanyl group to a sulfone (using H₂O₂/CH₃COOH) . Data analysis: Use IC₅₀ values from enzyme assays (e.g., LOX, BChE) and molecular docking (e.g., AutoDock Vina) to correlate structure-activity relationships (SAR) .

Q. What advanced methods resolve crystallographic ambiguities in this compound?

  • Single-crystal X-ray diffraction : Grow crystals via slow evaporation (solvent: EtOAc/hexane) and refine using SHELXL (space group determination, R-factor < 0.05) .
  • Electron density maps : Identify disordered oxolan rings using PLATON SQUEEZE to model solvent-accessible voids .
  • Validation : Cross-check torsion angles (e.g., C-O-C in oxolan) against Cambridge Structural Database (CSD) entries for analogous compounds .

Q. How to address contradictions in biological activity data across studies?

  • Assay standardization : Normalize enzyme inhibition protocols (e.g., fixed substrate concentrations for BChE assays) .
  • Control experiments : Include positive controls (e.g., galantamine for BChE) and validate cell permeability via LogP calculations (e.g., using ChemAxon) .
  • Meta-analysis : Apply statistical tools (e.g., ANOVA) to compare IC₅₀ values from independent studies, accounting for assay variability .

Methodological Resources

  • Synthesis : Refer to multi-step protocols in and for analogous compounds.
  • Characterization : Use (¹³C NMR assignments) and (HRMS fragmentation) as benchmarks.
  • Crystallography : Follow SHELXL workflows in and for structural refinement.
  • Biological Assays : Adapt enzyme inhibition methods from and (LOX, BChE).

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